tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate
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Overview
Description
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a chloropyridine moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate typically involves multiple steps:
Formation of the Intermediate: The process begins with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with formaldehyde and an amine to produce the 6-chloropyridin-3-ylmethylamine.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloropyridine and carbamate groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, particularly in agrochemicals, this compound may be explored for its potential as a pesticide or herbicide due to its structural similarity to known active compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The chloropyridine moiety could facilitate binding through hydrophobic interactions, while the carbamate group might form hydrogen bonds with the target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate: can be compared with other carbamates such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
853941-21-6 |
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Molecular Formula |
C13H20ClN3O2 |
Molecular Weight |
285.8 |
Purity |
95 |
Origin of Product |
United States |
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